molecular formula C16H18N2O2 B8053546 (1R,2S,3R,4S)-1,4-diamino-5-phenyl-1,2,3,4-tetrahydronaphthalene-2,3-diol

(1R,2S,3R,4S)-1,4-diamino-5-phenyl-1,2,3,4-tetrahydronaphthalene-2,3-diol

Cat. No.: B8053546
M. Wt: 270.33 g/mol
InChI Key: GTTMLYUJQNDRSZ-FXUDXRNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,3R,4S)-1,4-diamino-5-phenyl-1,2,3,4-tetrahydronaphthalene-2,3-diol is a chiral organic compound with a complex structure It contains multiple stereocenters, making it an interesting subject for stereochemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4S)-1,4-diamino-5-phenyl-1,2,3,4-tetrahydronaphthalene-2,3-diol typically involves multi-step organic reactions. One common approach is the reduction of a corresponding naphthalene derivative, followed by amination and hydroxylation steps. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,4S)-1,4-diamino-5-phenyl-1,2,3,4-tetrahydronaphthalene-2,3-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the amino and hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds.

Scientific Research Applications

(1R,2S,3R,4S)-1,4-diamino-5-phenyl-1,2,3,4-tetrahydronaphthalene-2,3-diol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein binding.

    Industry: It can be used in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (1R,2S,3R,4S)-1,4-diamino-5-phenyl-1,2,3,4-tetrahydronaphthalene-2,3-diol involves its interaction with specific molecular targets. The compound’s amino and hydroxyl groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,3R,4S)-1,4-diamino-5-phenyl-1,2,3,4-tetrahydronaphthalene-2,3-diol: shares similarities with other chiral naphthalene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and hydroxyl groups. These features make it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

(1R,2S,3R,4S)-1,4-diamino-5-phenyl-1,2,3,4-tetrahydronaphthalene-2,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-13-11-8-4-7-10(9-5-2-1-3-6-9)12(11)14(18)16(20)15(13)19/h1-8,13-16,19-20H,17-18H2/t13-,14+,15+,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTMLYUJQNDRSZ-FXUDXRNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(C(C(C(C3=CC=C2)N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C3[C@@H]([C@H]([C@H]([C@@H](C3=CC=C2)N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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